(-)-Lavandulol

Description

(R)-Lavandulol has been reported in Elsholtzia fruticosa, Aster scaber, and other organisms with data available.

defensive pheromone of the red-lined carrion beetle and additive in perfumes; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

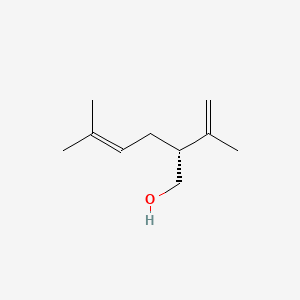

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h5,10-11H,3,6-7H2,1-2,4H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVXBFUKBZRMKR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CO)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@@H](CO)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017547 | |

| Record name | Lavandulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

498-16-8 | |

| Record name | (-)-Lavandulol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=498-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lavandulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lavandulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LAVANDULOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2QB7QHN63 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Occurrence of (-)-Lavandulol in Lavandula Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural occurrence of the irregular monoterpene, (-)-lavandulol, in various species of the Lavandula genus. The document details quantitative data, experimental protocols for extraction and analysis, and the biosynthetic pathway of this significant aroma compound.

Quantitative Occurrence of this compound

This compound is a characteristic, albeit often minor, constituent of the essential oils of several Lavandula species. Its concentration can vary significantly depending on the species, cultivar, geographical origin, and processing methods. The following table summarizes the quantitative data for this compound content in the essential oils of various Lavandula species as determined by gas chromatography-mass spectrometry (GC-MS).

| Lavandula Species | Cultivar/Origin | This compound Content (%) | Reference(s) |

| Lavandula angustifolia | Bulgaria | 1.03 - 2.59 | [1] |

| Lavandula angustifolia | Turkey (Konya) | 2.49 | [2] |

| Lavandula angustifolia | Ukraine | 1.30 - 3.14 | [3][4] |

| Lavandula angustifolia | N/A | minimum 0.3 | [5] |

| Lavandula x intermedia | Ukraine | Not specified, but present | [3][4] |

| Lavandula latifolia | N/A | 12.77 | [6] |

| Lavandula angustifolia | Subcritical extract (Bulgaria) | 4.22 | [1] |

Experimental Protocols

The extraction and quantification of this compound from Lavandula species typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS) analysis.

Extraction of Essential Oil: Steam Distillation

Steam distillation is the most prevalent method for extracting essential oils from lavender.[7][8][9][10] The process leverages steam to volatilize the aromatic compounds from the plant material.

Protocol:

-

Plant Material Preparation: Freshly harvested lavender flowering tops are typically used. To maximize oil yield, harvesting is often done when a certain percentage of the flowers are open.[8] The plant material is packed into the still, ensuring that it is not too compact to allow for even steam penetration.[7][9]

-

Steam Generation: Water is heated in a separate chamber to produce steam. This steam is then introduced into the bottom of the chamber containing the plant material.[7][8]

-

Distillation: As the steam passes through the lavender, it ruptures the oil glands, causing the volatile essential oil components, including this compound, to vaporize and be carried along with the steam.[7][11]

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which is cooled with circulating water. This causes the vapor to condense back into a liquid state.[8][9]

-

Separation: The condensed liquid, a mixture of essential oil and water (hydrosol), is collected in a separator (such as a Florentine flask). Due to their different densities and immiscibility, the essential oil forms a layer on top of the water and can be physically separated.[7][9]

Analysis of this compound: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for identifying and quantifying the components of essential oils.

Typical GC-MS Parameters:

-

Gas Chromatograph (GC):

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5MS or HP-5MS (5% phenyl-methylpolysiloxane).[12][13]

-

Injector: Split/splitless injector, with a split ratio ranging from 1:15 to 1:100.[14][15] The injector temperature is commonly set around 250 °C.[12][14]

-

Oven Temperature Program: A temperature gradient is employed to separate the various components. A typical program might start at 50-60 °C, hold for a few minutes, and then ramp up to 240-250 °C at a rate of 3-5 °C/min.[6][12]

-

Carrier Gas: Helium is the most common carrier gas, with a constant flow rate.[12][14]

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.[14]

-

Mass Range: A scan range of m/z 35-500 is typical for analyzing monoterpenes.[14]

-

Identification: Compound identification is achieved by comparing the obtained mass spectra with those in spectral libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.[13]

-

Biosynthesis of this compound

This compound is classified as an irregular monoterpene. Unlike regular monoterpenes, which are formed from the head-to-tail condensation of one molecule of isopentenyl diphosphate (IPP) and one molecule of dimethylallyl diphosphate (DMAPP), irregular monoterpenes are synthesized through a head-to-middle condensation of two DMAPP molecules.[16][17]

The key enzyme in the biosynthesis of this compound is Lavandulyl Diphosphate Synthase (LPPS) .[16][18] This enzyme catalyzes the condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[16][18] Subsequently, LPP is dephosphorylated to yield lavandulol.

The following diagram illustrates the biosynthetic pathway of this compound.

Caption: Biosynthetic pathway of this compound from primary metabolites.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Evaluation of the Essential Oil of the New Ukrainian Lavandula angustifolia and Lavandula x intermedia Cultivars Grown on the Same Plots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scielo.br [scielo.br]

- 7. jerseylavender.co.uk [jerseylavender.co.uk]

- 8. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]

- 9. Distilling for Lavender Essential Oil - LITTLE LAVENDER FARM [littlelavenderfarm.com]

- 10. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bbfamilyfarm.com [bbfamilyfarm.com]

- 12. jmpb.areeo.ac.ir [jmpb.areeo.ac.ir]

- 13. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. scitepress.org [scitepress.org]

- 16. Structure and Function of a “Head-to-Middle” Prenyltransferase: Lavandulyl Diphosphate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lavandulyl diphosphate synthase - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biosynthesis of Irregular Monoterpenes in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irregular monoterpenes are a fascinating class of natural products found in various plant species. Unlike their regular counterparts, which are formed by the head-to-tail linkage of two isoprene units, irregular monoterpenes are synthesized through non-canonical, non-head-to-tail condensations of isoprene precursors. This unique biosynthetic origin gives rise to a diverse array of chemical structures, many of which possess significant biological activities, making them attractive targets for the pharmaceutical, cosmetic, and agricultural industries. This guide provides a comprehensive overview of the core principles of irregular monoterpene biosynthesis in plants, with a focus on key pathways, enzymes, experimental protocols, and regulatory mechanisms.

Core Biosynthetic Pathways

The biosynthesis of all terpenes, including irregular monoterpenes, originates from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] In plants, these precursors are produced through two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids.[1] While regular monoterpenes are typically formed from the head-to-tail condensation of IPP and DMAPP to yield geranyl diphosphate (GPP), irregular monoterpenes arise from the unconventional condensation of two DMAPP molecules.[1]

Two primary pathways for irregular monoterpene biosynthesis have been well-characterized: the lavandulyl pathway and the chrysanthemyl pathway.

The Lavandulyl Pathway

This pathway leads to the formation of lavandulol and its derivatives, which are characteristic fragrance components of lavender (Lavandula species). The key step is the head-to-middle condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[2][3][4] This reaction is catalyzed by lavandulyl diphosphate synthase (LPPS) .[2][3][4] LPP can then be further metabolized, for example, by phosphatases to yield lavandulol.

The Chrysanthemyl Pathway

This pathway is responsible for the biosynthesis of chrysanthemic acid, a key component of pyrethrin insecticides produced by plants in the genus Chrysanthemum. The initial step involves the c1'-2-3 cyclopropanation reaction of two DMAPP molecules to produce chrysanthemyl diphosphate (CPP), a reaction catalyzed by chrysanthemyl diphosphate synthase (CPPS) .[5][6][7] CPP can then be converted to chrysanthemol and subsequently oxidized to chrysanthemic acid.[6][7]

Key Enzymes in Irregular Monoterpene Biosynthesis

The synthases that catalyze the formation of the irregular C10 backbone are the gatekeepers of these specialized metabolic pathways. Their kinetic properties are crucial for understanding the efficiency and regulation of irregular monoterpene production.

| Enzyme | Plant Source | Substrate(s) | Product(s) | Km (µM) | kcat (s-1) | Reference(s) |

| Lavandulyl Diphosphate Synthase (LiLPPS) | Lavandula x intermedia | 2 x DMAPP | Lavandulyl diphosphate | 208 ± 12 | 0.1 | [8][9] |

| Chrysanthemyl Diphosphate Synthase (CDS) | Chrysanthemum cinerariaefolium | 2 x DMAPP | Chrysanthemyl diphosphate | ~100 (for chrysanthemol production) | - | [7][10] |

| Chrysanthemol Synthase (bifunctional activity of CDS) | Chrysanthemum cinerariaefolium | Chrysanthemyl diphosphate | Chrysanthemol | 196 | - | [7][10] |

Regulatory Networks

The biosynthesis of irregular monoterpenes is tightly regulated at the transcriptional level by a complex network of transcription factors and is influenced by various hormonal signals, particularly those involved in plant defense responses.

Transcriptional Regulation

Several families of transcription factors, including MYB, bZIP, NAC, and WRKY, have been implicated in the regulation of terpene biosynthesis.[11] While much of the research has focused on regular monoterpenes, it is likely that similar regulatory mechanisms govern the expression of irregular monoterpene synthase genes. For instance, in lavender, various transcription factors have been shown to activate the promoters of regular monoterpene synthase genes.[12] Further research is needed to identify the specific transcription factors that bind to the promoter regions of genes like LPPS and CPPS.

Hormonal Regulation

Plant hormones such as jasmonates (JA) and salicylic acid (SA) are key signaling molecules that mediate plant defense responses and often induce the production of secondary metabolites.

-

Jasmonates: Jasmonic acid and its derivatives are well-known elicitors of terpene biosynthesis.[13] The jasmonate signaling pathway involves the degradation of JAZ repressor proteins, which allows for the activation of transcription factors that upregulate the expression of biosynthetic genes.[13] It is plausible that jasmonate-responsive elements are present in the promoters of irregular monoterpene synthase genes, enabling their induction upon herbivory or pathogen attack.

-

Salicylic Acid: Salicylic acid is another crucial defense hormone, and its signaling pathway can interact with the jasmonate pathway, sometimes in an antagonistic manner.[14] Studies have shown that SA treatment can affect the expression of monoterpene synthase genes in lavender.[8] The precise role of SA in regulating irregular monoterpene biosynthesis warrants further investigation.

Experimental Protocols

Heterologous Expression and Purification of Irregular Monoterpene Synthases

A common method for characterizing the function of a candidate synthase gene is to express it in a heterologous host, such as Escherichia coli, and then purify the recombinant protein for in vitro assays.

Protocol Outline:

-

Gene Amplification and Cloning: The open reading frame of the candidate synthase gene is amplified by PCR and cloned into an appropriate expression vector (e.g., pET vectors for E. coli). Codon optimization for the expression host is often recommended.

-

Transformation and Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is typically induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis and Protein Purification: The bacterial cells are harvested and lysed. The recombinant protein, often engineered with a purification tag (e.g., His-tag), is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).

-

Protein Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE.

Enzyme Assays

In vitro enzyme assays are performed to determine the function and kinetic parameters of the purified synthase.

Typical Assay Components:

-

Purified recombinant enzyme

-

Substrate (e.g., DMAPP)

-

Assay buffer (e.g., Tris-HCl or HEPES with MgCl2)

-

Divalent metal ion cofactor (typically Mg2+)

General Procedure:

-

The reaction mixture is incubated at an optimal temperature for a defined period.

-

The reaction is stopped, often by the addition of a strong acid or by flash freezing.

-

The products are typically dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to yield the corresponding alcohols.

-

The volatile products are extracted with an organic solvent (e.g., hexane or pentane).

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Product Identification and Quantification by GC-MS

GC-MS is a powerful technique for separating, identifying, and quantifying the volatile products of enzyme assays.

Typical GC-MS Parameters:

-

Column: A non-polar or semi-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard.

Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) is used to measure the transcript levels of irregular monoterpene synthase genes in different plant tissues or under various experimental conditions.

Protocol Outline:

-

RNA Extraction: Total RNA is extracted from plant tissues using a suitable method (e.g., Trizol or a commercial kit).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

qRT-PCR: The qRT-PCR reaction is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to monitor DNA amplification in real-time.

-

Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, with a stably expressed reference gene (e.g., actin or ubiquitin) for normalization.

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of novel natural products, including irregular monoterpenes.

Key NMR Experiments:

-

1H NMR: Provides information about the number, chemical environment, and connectivity of protons.

-

13C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the complete assignment of the structure.

A detailed protocol for NMR analysis involves sample preparation (dissolving the purified compound in a deuterated solvent), acquisition of a suite of 1D and 2D NMR spectra, and careful analysis of the spectral data to piece together the molecular structure.[1][12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biosynthetic pathways and a typical experimental workflow for the characterization of an irregular monoterpene synthase.

Caption: Biosynthesis of lavandulol and chrysanthemic acid.

Caption: Workflow for characterizing an irregular monoterpene synthase.

Caption: Regulation of irregular monoterpene biosynthesis.

Conclusion

The study of irregular monoterpene biosynthesis is a rapidly evolving field with significant potential for the discovery and production of valuable natural products. This guide has provided a foundational understanding of the key biosynthetic pathways, enzymes, and regulatory mechanisms involved. The detailed experimental protocols and visual representations of workflows and signaling pathways offer a practical resource for researchers aiming to explore this exciting area of plant biochemistry and metabolic engineering. Further research into the diversity of irregular monoterpene synthases, their regulatory networks, and the application of synthetic biology approaches will undoubtedly unlock new opportunities for the sustainable production of these unique and valuable compounds.

References

- 1. jchps.com [jchps.com]

- 2. The biosynthetic origin of irregular monoterpenes in Lavandula: isolation and biochemical characterization of a novel cis-prenyl diphosphate synthase gene, lavandulyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Biosynthetic Origin of Irregular Monoterpenes in Lavandula: ISOLATION AND BIOCHEMICAL CHARACTERIZATION OF A NOVEL cis-PRENYL DIPHOSPHATE SYNTHASE GENE, LAVANDULYL DIPHOSPHATE SYNTHASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lavandulyl diphosphate synthase - Wikipedia [en.wikipedia.org]

- 5. Chrysanthemyl diphosphate synthase: isolation of the gene and characterization of the recombinant non-head-to-tail monoterpene synthase from Chrysanthemum cinerariaefolium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chrysanthemyl Diphosphate Synthase Operates in Planta as a Bifunctional Enzyme with Chrysanthemol Synthase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chrysanthemyl diphosphate synthase operates in planta as a bifunctional enzyme with chrysanthemol synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Relative expression analysis of the monoterpene biosynthesis genes in Lavender (Lavandula angustifolia) in response to salicylic acid and methyl jasmonate [plant.ijbio.ir]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | 14-3-3 Proteins in Plant Hormone Signaling: Doing Several Things at Once [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Jasmonate-responsive transcription factors regulating plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Salicylate-mediated suppression of jasmonate-responsive gene expression in Arabidopsis is targeted downstream of the jasmonate biosynthesis pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Lavandulol: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of (-)-Lavandulol. It includes a detailed protocol for its enzymatic resolution and a visualization of its biosynthetic pathway, offering valuable insights for its application in research and development.

Chemical Structure and Stereochemistry

This compound is a naturally occurring monoterpene alcohol found in essential oils, most notably in lavender oil.[1] It is an irregular monoterpenoid, meaning its carbon skeleton does not follow the typical head-to-tail linkage of isoprene units.[2]

The chemical formula for lavandulol is C₁₀H₁₈O.[3][4][5] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (R)-(-)-Lavandulol and (S)-(+)-Lavandulol.[1] The naturally occurring enantiomer is (R)-(-)-Lavandulol, which is responsible for the characteristic weak floral, herbal, and slightly citrus-like aroma associated with lavender.[1][6] The (S)-(+)-enantiomer, conversely, has only a very weak odor.[6]

Key Identifiers:

-

IUPAC Name: (2R)-5-methyl-2-(prop-1-en-2-yl)hex-4-en-1-ol[4]

The stereochemistry of lavandulol is crucial for its biological activity and sensory properties. The distinct olfactory profiles of the enantiomers highlight the stereospecificity of olfactory receptors.[6]

Quantitative Data

The following table summarizes key quantitative data for this compound and its racemic form.

| Property | Value | Reference(s) |

| Molecular Weight | 154.25 g/mol | [3][4] |

| Boiling Point | 229.00 to 230.00 °C @ 760.00 mm Hg (racemic) | [7][8] |

| Specific Gravity | 0.87700 to 0.88300 @ 25.00 °C (racemic) | [7] |

| Refractive Index | 1.46700 to 1.47300 @ 20.00 °C (racemic) | [7] |

| Optical Rotation [α]²⁰D | -10.7° (c=1.01 in Methanol) for (R)-(-)-Lavandulol | [9] |

| Solubility | Very slightly soluble in water; soluble in alcohol. | [7][8] |

Experimental Protocol: Enzymatic Resolution of Racemic Lavandulol

The separation of lavandulol enantiomers is critical for studying their distinct biological activities. Enzymatic kinetic resolution is a highly effective method for obtaining enantiomerically enriched lavandulol.[3][4][10] This protocol describes a general procedure for the lipase-catalyzed acylation of racemic lavandulol.

Materials:

-

Racemic (±)-Lavandulol

-

Immobilized Lipase B from Candida antarctica (Novozym 435) or Porcine Pancreas Lipase (PPL)

-

Acyl donor (e.g., vinyl acetate, succinic anhydride, or acetic acid)

-

Anhydrous organic solvent (e.g., hexane, toluene, or tert-butyl methyl ether)

-

Sodium bicarbonate solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Reaction vessel

-

Separatory funnel

-

Chromatography column (for purification)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixtures)

-

Chiral HPLC system for enantiomeric excess (ee) determination

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve racemic (±)-lavandulol (1 equivalent) in the chosen anhydrous organic solvent.

-

Addition of Reagents: Add the acyl donor (1-1.2 equivalents) to the solution.

-

Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).

-

Reaction Monitoring: Stir the reaction mixture at a controlled temperature (typically room temperature to 40°C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until approximately 50% conversion is reached. This is crucial for achieving high enantiomeric excess for both the unreacted alcohol and the ester product.

-

Work-up:

-

Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed with solvent and reused.

-

Transfer the filtrate to a separatory funnel.

-

Wash the organic layer sequentially with a 5% sodium bicarbonate solution (to remove any acidic components) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

-

-

Purification: Separate the resulting ester ((R)-lavandulyl acetate if using lipase B from C. antarctica) from the unreacted alcohol ((S)-lavandulol) by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[4]

-

Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester (after saponification) by chiral HPLC analysis.

Biosynthesis of Lavandulol

This compound is synthesized in plants through the mevalonate (MVA) pathway.[11] The key step involves an unusual head-to-middle condensation of two molecules of dimethylallyl pyrophosphate (DMAPP), catalyzed by a specific lavandulyl diphosphate synthase.[11] This is in contrast to the more common head-to-tail condensation that leads to the formation of geranyl pyrophosphate (GPP), the precursor to most monoterpenes.

Caption: Biosynthetic pathway of Lavandulol from Acetyl-CoA.

References

- 1. Lavandulol - Wikipedia [en.wikipedia.org]

- 2. Lavandulol|High-Purity Reference Standard [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic esterification of lavandulol--a partial kinetic resolution of (S)-lavandulol and preparation of optically enriched (R)-lavandulyl acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound, 498-16-8 [thegoodscentscompany.com]

- 8. Lavandulol, (+-)- | C10H18O | CID 94060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound (R)-Lavandulol (FDB014861) - FooDB [foodb.ca]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Lavandulol from Essential Oils

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Lavandulol is an irregular monoterpene alcohol that is a notable, albeit minor, constituent of lavender essential oil, contributing to its characteristic fragrance.[1][2] Unlike the more common "head-to-tail" monoterpenes, the biosynthesis of lavandulol follows a distinct pathway, making it a subject of interest in natural product chemistry.[1][3] This document provides a comprehensive technical overview of the discovery, isolation, and characterization of lavandulol from natural sources, primarily essential oils from various Lavandula species. It includes detailed experimental protocols, quantitative data summaries, and visual workflows to aid researchers in their understanding and application of these methodologies.

Introduction to Lavandulol

Lavandulol is a naturally occurring acyclic monoterpenoid alcohol found in several aromatic plants, most famously in lavender (Lavandula species).[4][5] It exists as two enantiomers, (R)-(-)-lavandulol, which is the naturally occurring form in lavender oil, and (S)-(+)-lavandulol.[4][5][6] The (R)-enantiomer is noted for its weak floral, herbal, and fresh citrus-like aroma, which is considered superior to the racemate and the (S)-enantiomer.[4][6] Beyond its use in the fragrance industry, lavandulol and its derivatives serve as sex pheromones for certain insects, such as the vine mealybug (Planococcus ficus), highlighting its potential applications in pest management.[6]

The chemical structure of lavandulol is unique among monoterpenes. Its carbon skeleton does not adhere to the typical isoprene rule, classifying it as an "irregular" monoterpene.[1] This structural irregularity stems from its unique biosynthetic origin.[1][3]

Biosynthesis of Lavandulol

The biosynthesis of most monoterpenes involves the "head-to-tail" condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP) to form geranyl diphosphate (GPP).[1][3] However, lavandulol's formation follows a different route. In Lavandula, a novel enzyme, lavandulyl diphosphate synthase (LPPS), catalyzes the "head-to-middle" condensation of two DMAPP molecules to form lavandulyl diphosphate (LPP).[3] This intermediate is subsequently dephosphorylated and hydroxylated to yield lavandulol.[3]

Isolation of Lavandulol from Essential Oils

The isolation of lavandulol is a multi-step process that begins with the extraction of essential oil from the lavender plant material, followed by purification techniques to separate lavandulol from the complex mixture of other volatile compounds.

Primary Extraction: Steam and Hydrodistillation

The most common methods for extracting essential oils from lavender are steam distillation and hydrodistillation.[7][8]

-

Steam Distillation: In this process, steam is generated externally and passed through the harvested lavender plant material, which is packed in a still.[9][10] The hot steam ruptures the oil glands on the flowers and carries the volatile essential oil components, including lavandulol, to a condenser.[11][12] Upon cooling, the steam and oil vapors condense back into a liquid, which is collected in a separator (often a Florentine flask).[12] The less dense essential oil naturally separates and floats on top of the aqueous layer (hydrosol), allowing for its collection.[10][12]

-

Hydrodistillation: This method involves placing the lavender plant material directly into boiling water.[8] The steam produced from the boiling water carries the essential oils to the condenser, where the separation process is identical to that of steam distillation.[8] While both methods are effective, hydrodistillation is sometimes recommended for commercial production due to factors like energy efficiency and profitability in certain scales of operation.[8][13]

Secondary Isolation: Fractional Distillation

Crude lavender oil is a complex mixture. To isolate lavandulol, fractional distillation is employed.[14] This technique separates chemical compounds based on differences in their boiling points.[14][15] The crude oil is heated in a fractional distillation unit, and the component with the lowest boiling point vaporizes first, rises through a fractionating column, condenses, and is collected.[14] By carefully controlling the temperature, different fractions can be collected, with one being enriched in lavandulol.[15]

Purification: Chromatographic Methods

For achieving high purity, chromatographic techniques are essential. Gas Chromatography (GC) is the primary analytical method used to determine the composition of essential oils.[16][17] For isolation, preparative-scale versions of these techniques are used.

-

Preparative Gas Chromatography (pGC): This method operates on the same principles as analytical GC but is scaled up to handle larger sample volumes. The lavandulol-enriched fraction is injected into the instrument, and as the separated components elute, the peak corresponding to lavandulol is collected.[18][19]

-

Column Chromatography: The enriched fraction can also be passed through a column packed with a solid adsorbent (stationary phase), such as silica gel. A solvent (mobile phase) is used to elute the components at different rates based on their affinity for the stationary phase, allowing for the separation of lavandulol.[18]

Experimental Protocols

Protocol for Steam Distillation of Lavender Oil

-

Harvesting: Harvest mature lavender plants when a significant portion of the flowers have bloomed.[7] Cut the flower heads with short stems to maximize the amount of plant material in the still.[9]

-

Still Preparation: Place a steam tray or grid in the bottom of the distillation still. Fill the still with water up to the level of the tray.[9][10]

-

Loading: Tightly pack the harvested lavender material into the still on top of the tray, minimizing air pockets.[9][10] Seal the still lid.

-

Distillation: Heat the water to generate steam. The steam will pass through the lavender, vaporizing the essential oils. This process typically takes about an hour for an 80kg batch.[12]

-

Condensation: Direct the steam-oil vapor mixture through a water-cooled condenser.[10] The vapors will cool and liquefy.

-

Separation: Collect the liquid distillate in a separatory funnel or Florentine flask.[8][12] Allow the mixture to settle. The essential oil will form a distinct layer on top of the hydrosol.

-

Collection: Carefully drain the lower hydrosol layer, then collect the upper layer of pure lavender essential oil. Store the oil in a dark, cool place.

Protocol for GC-MS Analysis of Essential Oil

-

Sample Preparation: Dilute the essential oil sample in a suitable solvent, such as hexane.[8]

-

GC-MS System: Utilize a gas chromatograph coupled with a mass spectrometer (e.g., Agilent 5973 GC-MS) equipped with a suitable capillary column (e.g., DB-5MS).[16]

-

Injection: Inject a small volume (e.g., 0.2 µL) of the prepared sample into the GC inlet, which is held at a high temperature (e.g., 220°C) in split mode (e.g., 40:1).[16]

-

Chromatographic Separation: Use a temperature program to separate the components. A typical program starts at an initial oven temperature of 60°C, then ramps up at a controlled rate (e.g., 3°C/min) to a final temperature of around 246°C.[16] Helium is commonly used as the carrier gas.[8]

-

Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer. Acquire mass spectra over a specific range (e.g., 40 to 415 m/z).[16]

-

Component Identification: Identify lavandulol and other components by comparing their retention times and mass fragmentation patterns to those of known standards and reference libraries like NIST.[18][20]

Quantitative Data

Table 1: Lavandulol Content in Various Lavandula Species

| Species/Cultivar | Common Name | Typical Lavandulol Content (%) | Notes |

| Lavandula angustifolia | True/English Lavender | 0.1 - 3.0 | Characterized by high levels of linalool and linalyl acetate.[21][22] |

| Lavandula x intermedia 'Grosso' | Lavandin | High | A hybrid known for high oil yield, often with significant camphor content.[23][24] |

| Lavandula x intermedia 'Super' | Lavandin | Moderate | A high-yielding lavandin with a fragrance profile closer to L. angustifolia.[23] |

| Lavandula stoechas | Spanish Lavender | Present | Oil composition is often dominated by fenchone and camphor.[1] |

Note: The exact percentage of lavandulol can vary significantly based on cultivar, growing conditions, harvest time, and distillation method.[23][25]

Table 2: Physicochemical Properties of Lavandulol

| Property | Value | Enantiomer |

| Formula | C₁₀H₁₈O | Both |

| Molar Mass | 154.25 g/mol | Both |

| Appearance | Colorless liquid | Both |

| Specific Gravity | 0.8770 to 0.8830 @ 25°C | (R)-(-) |

| Refractive Index | 1.4670 to 1.4730 @ 20°C | (R)-(-) |

| Flash Point | 88.33 °C (191.00 °F) | (R)-(-) & Racemic |

| CAS Number | 498-16-8 | (R)-(-) |

| 50373-53-0 | (S)-(+) | |

| 58461-27-1 | Racemic |

Data compiled from The Good Scents Company and Wikipedia.[2][5][26]

Table 3: Analytical Characterization Data

| Technique | Data and Interpretation |

| GC-MS | Lavandulol can be identified by its specific retention time on a given column and its mass spectrum. The fragmentation pattern is used for structural confirmation against spectral libraries.[16][27] |

| ¹H NMR | The proton NMR spectrum provides a detailed fingerprint of the molecule's structure, allowing for unambiguous identification.[28] |

| ¹³C NMR | The carbon NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton of lavandulol.[18][28] |

| Chiral GC | Enantioselective gas chromatography can be used to separate and quantify the (R)- and (S)-enantiomers of lavandulol, which is crucial for authenticity and quality control of essential oils.[2][27] |

Conclusion

The discovery and isolation of lavandulol from essential oils represent a classic problem in natural product chemistry, requiring a combination of extraction, distillation, and chromatographic techniques. While steam distillation provides the crude essential oil, subsequent fractional distillation and preparative chromatography are necessary to obtain pure lavandulol. The characterization of this irregular monoterpene relies on modern analytical methods like GC-MS and NMR. The detailed protocols and data presented in this guide offer a foundational resource for researchers aiming to isolate and study lavandulol for applications in fragrance science, chemical ecology, and drug development.

References

- 1. hmppa.at [hmppa.at]

- 2. (-)-lavandulol, 498-16-8 [thegoodscentscompany.com]

- 3. Biosynthesis of irregular monoterpene lavandulol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enzymatic resolution and odor description of both enantiomers of lavandulol, a fragrance of lavender oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lavandulol - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Steam Distillation for Lavender: How to Extract Essential Oil Like a Pro!" - Down By The River Lavender [downbytheriverlavender.com]

- 8. Extraction of Essential Oils from Lavandula × intermedia ‘Margaret Roberts’ Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bbfamilyfarm.com [bbfamilyfarm.com]

- 10. carriagehouselavender.com [carriagehouselavender.com]

- 11. lavenderconnection.com [lavenderconnection.com]

- 12. jerseylavender.co.uk [jerseylavender.co.uk]

- 13. Extraction of Essential Oils from Lavandula × intermedia 'Margaret Roberts' Using Steam Distillation, Hydrodistillation, and Cellulase-Assisted Hydrodistillation: Experimentation and Cost Analysis [pubmed.ncbi.nlm.nih.gov]

- 14. longdom.org [longdom.org]

- 15. What Is A Fractional Distillation Unit For Essential oils? [tycoremachine.com]

- 16. mdpi.com [mdpi.com]

- 17. blog.vanhove.fr [blog.vanhove.fr]

- 18. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Study on Lavender Essential Oil Chemical Compositions by GC-MS and Improved pGC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative Analysis of Lavender (Lavandula angustifolia) Essential Oil Using Multiblock Data from Infrared Spectroscopy [scirp.org]

- 22. researchgate.net [researchgate.net]

- 23. Lavender Varieties [uslavender.org]

- 24. Lavandula x intermedia—A Bastard Lavender or a Plant of Many Values? Part II. Biological Activities and Applications of Lavandin - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. lavandulol, 58461-27-1 [thegoodscentscompany.com]

- 27. tandfonline.com [tandfonline.com]

- 28. LAVANDULOL(498-16-8) 1H NMR [m.chemicalbook.com]

Biological activity of (-)-Lavandulol enantiomers

An In-Depth Technical Guide to the Biological Activity of (-)-Lavandulol Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known biological activities of the enantiomers of this compound, a naturally occurring monoterpene alcohol. The document focuses on presenting quantitative data, detailed experimental methodologies, and relevant biological pathways to support further research and development.

Pheromonal Activity

Lavandulol and its derivatives play a significant role as semiochemicals in insect communication. The stereochemistry of these compounds is often crucial for their biological function, with different enantiomers eliciting distinct behavioral responses.

Table 1: Pheromonal Activity of Lavandulol Enantiomers and Related Compounds

| Insect Species | Compound(s) | Active Enantiomer | Observed Effect |

| Vine Mealybug (Planococcus ficus) | Lavandulyl senecioate | (S)-(+) | Attraction of males[1] |

| Vine Mealybug (Planococcus ficus) | Lavandulol | N/A | Not attractive to males[1] |

| Strawberry Blossom Weevil (Anthonomus rubi) | Lavandulol | (R)-(-)- | Produced by males; however, racemic (±)-lavandulol is equally attractive to weevils[2] |

| Grey Pineapple Mealybug (Dysmiccoccus neobrevipes) | (E)-2-isopropyl-5-methylhexa-3,5-dienyl acetate | (+) | Main component of the female-produced sex pheromone, attractive to males[3] |

Experimental Protocols for Pheromone Bioassays

Objective: To assess the behavioral response (attraction or repulsion) of insects to volatile compounds.

Methodology:

-

A Y-tube or four-arm olfactometer is utilized. This apparatus provides a choice between different air streams.

-

One air stream is purified and serves as a control, while the other is passed over a substrate containing the test compound (e.g., a specific lavandulol enantiomer).

-

Insects are released at the downwind end of the olfactometer.

-

The number of insects moving into each arm of the olfactometer is recorded over a set period.

-

Statistical analysis is performed to determine if there is a significant preference for the air stream containing the test compound compared to the control.

A schematic of a two-choice olfactometer is often used in these types of behavioral assays.[4]

Objective: To measure the electrical response of an insect's antenna to a specific odorant, providing a measure of olfactory receptor sensitivity.

Methodology:

-

An insect's antenna is excised and mounted between two electrodes.

-

A continuous stream of purified air is passed over the antenna.

-

A puff of air containing the test compound is introduced into the air stream.

-

The change in the electrical potential across the antenna (the electroantennogram) is recorded.

-

The amplitude of the response is indicative of the sensitivity of the olfactory receptor neurons to the specific compound. This technique was instrumental in identifying the single pheromone component in the virgin female extracts of the grape mealybug.

Olfactory (Odor) Properties

The enantiomers of lavandulol exhibit distinct odor profiles, which is a critical aspect of their application in the fragrance industry.

Table 2: Odor Profile of Lavandulol Enantiomers

| Enantiomer | Odor Description |

| (R)-(-)-Lavandulol | Weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance[5][6] |

| (S)-(+)-Lavandulol | Very weak odor[5][6] |

| (±)-Lavandulol (Racemate) | Weak floral, herbal odor[6] |

Experimental Protocol for Odor Assessment

Objective: To determine the odor contribution of individual volatile compounds in a sample.

Methodology:

-

A sample containing the chiral compounds is injected into a gas chromatograph (GC) for separation.

-

The effluent from the GC column is split into two streams.

-

One stream is directed to a chemical detector (e.g., a mass spectrometer or flame ionization detector) for compound identification and quantification.

-

The other stream is directed to an olfactometry port, where a trained sensory panelist sniffs the effluent and describes the odor and its intensity.

-

This allows for the direct correlation of specific compounds, including individual enantiomers when a chiral column is used, with their perceived odor. Enantioselective multidimensional gas chromatography has been successfully used for the simultaneous stereodifferentiation of lavandulol and other chiral constituents of lavender oil.[3]

Antimicrobial and Cytotoxic Activity

Antimicrobial Activity

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a substance that prevents visible growth of a microorganism.

Methodology:

-

A two-fold serial dilution of the test compound (e.g., this compound enantiomer) is prepared in a 96-well microtiter plate containing a suitable broth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Positive (microorganism in broth without the test compound) and negative (broth only) controls are included.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

The MIC is determined as the lowest concentration of the test compound at which there is no visible turbidity. For lavender essential oil, MIC values against MRSA have been reported to be around 13.72 mg/mL to 18.29 mg/mL.[7]

Cytotoxic Activity

Experimental Protocol: MTT Assay for Cytotoxicity (IC50)

Objective: To determine the concentration of a substance that inhibits the growth of a cell population by 50% (IC50).

Methodology:

-

Cells (e.g., human cancer cell lines) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound.

-

After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Metabolically active cells reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

-

The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The IC50 value is calculated by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways

Insect Olfactory Signaling

The perception of lavandulol by insects is mediated by a complex olfactory signaling pathway. While the specific receptors for lavandulol have not been fully elucidated in all relevant insect species, a general model of insect olfactory signal transduction can be described.

Caption: Generalized insect olfactory signaling pathway for this compound.

Pathway Description:

-

Binding: Volatile molecules of this compound enter the insect's sensillum lymph through pores in the cuticle.

-

Transport: In the lymph, the hydrophobic odorant molecule binds to an Odorant Binding Protein (OBP).

-

Activation: The OBP-odorant complex transports the lavandulol molecule to the dendritic membrane of an Olfactory Receptor Neuron (ORN) and presents it to a specific Odorant Receptor (OR) complexed with an obligatory co-receptor (Orco).

-

Signal Transduction: Binding of the ligand to the OR-Orco complex triggers the opening of an ion channel.

-

Depolarization and Action Potential: The influx of ions leads to the depolarization of the ORN membrane, which, if it reaches the threshold, generates an action potential.

-

Signal to Brain: The action potential propagates along the axon of the ORN to the antennal lobe of the insect's brain for further processing, leading to a behavioral response.

References

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Chiral compounds of essential oils. Part XI. Simultaneous stereoanalysis of lavandula oil constituents | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. escholarship.org [escholarship.org]

- 7. jddtonline.info [jddtonline.info]

The Role of (-)-Lavandulol as an Insect Pheromone Component: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Lavandulol, an irregular monoterpene, plays a significant and often complex role in the chemical communication of various insect species, most notably within the mealybug family (Pseudococcidae). While its esterified derivatives frequently act as primary sex pheromones, this compound itself often functions as a behavioral antagonist or inhibitor. This technical guide provides an in-depth analysis of the role of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biological pathways.

Data Presentation: Behavioral Response to this compound

The primary quantitative data available for this compound's role as a pheromone component comes from field trapping experiments with the vine mealybug, Planococcus ficus. In this species, the primary sex pheromone is (S)-lavandulyl senecioate. Research has demonstrated that the addition of this compound to lures baited with the primary pheromone significantly impacts the attraction of male mealybugs.

| Insect Species | Pheromone Component(s) | Role of this compound | Quantitative Effect | Reference |

| Planococcus ficus (Vine Mealybug) | (S)-Lavandulyl senecioate | Behavioral Antagonist/Inhibitor | Addition of (S)-lavandulol to pheromone-baited traps resulted in a complete "shut-down" of male capture. | [1][2][3] |

| Planococcus ficus (Vine Mealybug) | (S)-Lavandulyl senecioate | Behavioral Antagonist/Inhibitor | The (R)-enantiomer of lavandulol showed moderate inhibition of male attraction. | [1][2][3] |

| Planococcus ficus (Vine Mealybug) | (S)-Lavandulyl senecioate | Behavioral Antagonist/Inhibitor | Higher doses of racemic lavandulol antagonized the attraction of males to the primary pheromone. | [4][5][6] |

Experimental Protocols

Field Trapping Bioassay for Behavioral Antagonism

This protocol is based on the methodologies used to determine the inhibitory effect of this compound on Planococcus ficus male attraction.

Objective: To quantify the reduction in male mealybug capture in traps baited with the primary sex pheromone when this compound is added.

Materials:

-

Delta sticky traps

-

Rubber septa as lures

-

Synthetic pheromone ((S)-lavandulyl senecioate)

-

Synthetic this compound (both (S) and (R) enantiomers if testing for stereospecificity)

-

Appropriate solvent (e.g., hexane) for dissolving and loading compounds onto lures

-

Field site with a known population of the target insect

Procedure:

-

Lure Preparation:

-

Prepare a stock solution of the primary pheromone, (S)-lavandulyl senecioate, in hexane at a concentration of 5 µg/µL.

-

Prepare stock solutions of (S)-lavandulol and (R)-lavandulol in hexane.

-

Prepare the following lure treatments by loading the specified amounts onto rubber septa:

-

Control: 50 µg of (S)-lavandulyl senecioate.

-

Treatment 1: 50 µg of (S)-lavandulyl senecioate + 50 µg of (S)-lavandulol.

-

Treatment 2: 50 µg of (S)-lavandulyl senecioate + 50 µg of (R)-lavandulol.

-

Blank: Septum with solvent only.

-

-

Allow the solvent to evaporate completely from the septa before field deployment.

-

-

Trap Deployment:

-

In a vineyard or other suitable habitat, deploy the delta sticky traps.

-

Hang the traps at a height of 1-1.5 meters on the trellis wires of grapevines or other host plants.

-

Space the traps approximately 25 meters apart to avoid interference between treatments.

-

Use a randomized complete block design, with each treatment replicated 8 times.

-

-

Data Collection and Analysis:

-

Collect the sticky liners from the traps at regular intervals (e.g., weekly) for a specified period (e.g., 3-4 weeks).

-

Count the number of target male insects captured in each trap.

-

Analyze the data using an appropriate statistical method (e.g., ANOVA followed by a means separation test) to determine if there are significant differences in capture rates between the control and the treatments containing lavandulol.

-

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAG)

Objective: To identify compounds in a pheromone extract that elicit an electrical response from an insect's antenna.

Materials:

-

Gas chromatograph (GC) with a flame ionization detector (FID)

-

Electroantennography (EAG) system (micromanipulators, electrodes, amplifier)

-

Excised insect antenna

-

Pheromone extract or synthetic standards

-

Saline solution for electrodes

Procedure:

-

Insect Preparation: Anesthetize an adult male insect and excise one antenna at the base.

-

Electrode Placement: Mount the excised antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted into the base. A small amount of conductive gel ensures a good connection.

-

GC-EAG Setup: The outlet of the GC column is split, with one part going to the FID and the other being delivered in a humidified airstream over the antennal preparation.

-

Sample Injection: Inject the pheromone extract into the GC.

-

Data Recording: As the compounds elute from the GC column, they are simultaneously detected by the FID and the insect's antenna. The EAG system records any depolarization of the antennal membrane as a peak.

-

Analysis: By comparing the timing of the peaks from the FID and the EAG, one can identify which specific compounds in the extract are eliciting a response from the antenna.

Signaling Pathways and Logical Relationships

The perception of pheromone components like this compound begins at the molecular level with odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. Recent research on Planococcus ficus has begun to unravel this pathway.

Caption: Generalized insect olfactory signaling pathway from pheromone perception to behavioral response.

Recent studies have identified 50 odorant receptor genes in Planococcus ficus, with two, including PficOR8, showing a response to the primary pheromone component, lavandulyl senecioate[7][8][9]. While a specific receptor for the inhibitory this compound has not yet been identified, it is hypothesized that it either competes for the same receptor as the primary pheromone, acting as an antagonist, or it binds to a different receptor that triggers an inhibitory neural circuit.

References

- 1. Repository :: Login [repositorio.ulisboa.pt]

- 2. Attraction of Planococcus ficus males to racemic and chiral pheromone baits: flight activity and bait longevity [agris.fao.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Development and Optimization of Methods for Using Sex Pheromone for Monitoring the Mealybug Planococcus ficus (Homoptera: Pseudococcidae) in California Vineyards | Semantic Scholar [semanticscholar.org]

- 6. Development and optimization of methods for using sex pheromone for monitoring the mealybug Planococcus ficus (Homoptera: Pseudococcidae) in California vineyards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of a receptor for the sex pheromone of the vine mealybug, Planococcus ficus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of a receptor for the sex pheromone of the vine mealybug, Planococcus ficus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Terpene Alcohols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of terpene alcohols, a significant class of natural products. It details their structural characteristics, reactivity, and the experimental protocols used for their analysis, offering valuable information for professionals in research and drug development.

Introduction to Terpene Alcohols

Terpene alcohols, or terpenols, are a subclass of terpenoids, which are organic compounds derived from five-carbon isoprene units.[1] Structurally, they are characterized by a terpene hydrocarbon backbone with one or more hydroxyl (-OH) functional groups.[2] This hydroxyl group significantly influences their physical and chemical properties, imparting polarity, increasing water solubility compared to their hydrocarbon counterparts, and providing a reactive site for chemical modifications.[3]

Terpenes are classified based on the number of isoprene units they contain: monoterpenes (C10), sesquiterpenes (C15), and diterpenes (C20) are the most common.[4][5] Consequently, their alcohol derivatives are classified as monoterpenoid alcohols (e.g., linalool, geraniol), sesquiterpenoid alcohols (e.g., farnesol, bisabolol), and so on. These compounds are major constituents of essential oils and are responsible for the characteristic aromas of many plants, such as the floral scent of linalool in lavender or the minty aroma of menthol.[3][4]

Caption: Classification of terpene alcohols by isoprene units.

Physical Properties of Terpene Alcohols

The physical properties of terpene alcohols are dictated by their molecular weight, structure (acyclic, monocyclic, bicyclic), and the presence of the polar hydroxyl group.[6] Generally, they are colorless liquids or crystalline solids at room temperature.[7][8]

-

Boiling Point : Boiling points increase with molecular size and weight.[4][6] Monoterpene alcohols typically boil between 190°C and 230°C.[9][10] The presence of the -OH group leads to hydrogen bonding, resulting in significantly higher boiling points compared to their parent terpene hydrocarbons.[6]

-

Solubility : The hydroxyl group allows terpene alcohols to form hydrogen bonds, making them more soluble in polar solvents like ethanol and slightly soluble in water, a key distinction from non-polar terpene hydrocarbons.[3][7][11] Their solubility in water is generally low but can be enhanced by using a co-solvent like ethanol.[12] For example, one part of terpineol can be dissolved in two parts of 70% ethanol solution.[7]

-

Density : Most terpene alcohols have a density slightly less than water, typically in the range of 0.8 to 0.95 g/mL.[7][9]

-

Optical Rotation : Many terpene alcohols are chiral due to the presence of stereocenters, and thus exhibit optical activity.[13] They can rotate the plane of polarized light to the right (dextrorotatory, (+)) or to the left (levorotatory, (-)).[14] This property is critical for their biological activity and sensory perception, as different enantiomers can have distinct smells and physiological effects.[15]

| Property | Geraniol | Linalool | α-Terpineol | Menthol | Borneol |

| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₂₀O | C₁₀H₁₈O |

| Molar Mass ( g/mol ) | 154.25 | 154.25 | 154.25 | 156.27 | 154.25 |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid/solid | Waxy, crystalline solid | White, crystalline solid |

| Boiling Point (°C) | 229-230 | 198[10] | 217-218[7] | 212 | 212[10] |

| Melting Point (°C) | -15 | < 20 | 31-35[7] | 42-45[8] | 208 |

| Density (g/mL) | ~0.889 | ~0.870 | ~0.930[7] | ~0.890[8] | ~1.02 |

| Water Solubility | Slightly soluble | Slightly soluble (1.59 g/L) | Slightly soluble (2.23 g/L)[7] | Slightly soluble | Insoluble |

| Optical Rotation [α]D | N/A (achiral) | -20° to +20° (enantiomers) | -100.5° (specific isomer)[7] | -50° (for (-)-menthol) | +37° (for (+)-borneol) |

Note: Values can vary slightly depending on the specific isomer and experimental conditions.

Chemical Properties and Reactivity

The chemical reactivity of terpene alcohols is primarily governed by the hydroxyl group and the unsaturated C=C double bonds often present in the hydrocarbon backbone.[16]

-

Oxidation : Primary and secondary terpene alcohols can be oxidized. Primary alcohols, like geraniol, can be oxidized to aldehydes (geranial) and further to carboxylic acids (geranic acid).[17][18] Secondary alcohols, such as menthol or borneol, are oxidized to form ketones (menthone, camphor).[18] Tertiary alcohols like linalool are resistant to oxidation under standard conditions because they lack a hydrogen atom on the carbinol carbon.[19][20]

-

Dehydration : In the presence of an acid catalyst, terpene alcohols can undergo dehydration (elimination of water) to form alkenes.[16] For instance, α-terpineol can be dehydrated to form various monoterpene hydrocarbons like limonene or terpinolene. This reaction is a common transformation in both industrial synthesis and natural processes.

-

Esterification : The hydroxyl group readily reacts with carboxylic acids or their derivatives to form esters.[16] These terpene esters are often highly fragrant and are important components of perfumes and flavorings (e.g., linalyl acetate, geranyl acetate).

Biosynthesis of Terpene Alcohols

Terpene alcohols are synthesized in plants and microorganisms through complex enzymatic pathways. The universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are generated via two primary routes: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol phosphate (MEP) pathway in plastids.[2][21]

These C5 units are condensed to form larger prenyl pyrophosphates, such as geranyl pyrophosphate (GPP, C10), the precursor to all monoterpenoids.[22] Terpene synthases (TPS) then catalyze the cyclization or rearrangement of these precursors into a diverse array of terpene hydrocarbon skeletons.[2] Finally, cytochrome P450 monooxygenases (CYPs) often introduce the hydroxyl group, converting a terpene hydrocarbon into the corresponding terpene alcohol, which significantly alters its properties and biological function.[2]

Caption: Simplified biosynthesis pathway for monoterpenoid alcohols.

Experimental Protocols: Extraction and Analysis

The study of terpene alcohols requires robust methods for their extraction from natural sources and subsequent analysis.

The choice of extraction method depends on the volatility and stability of the target compounds.[23]

-

Steam Distillation : This traditional method is widely used for extracting volatile compounds like monoterpene alcohols from plant material.[24][25]

-

Protocol : Plant material is placed in a still, and pressurized steam is passed through it. The steam ruptures the plant's oil sacs and vaporizes the volatile terpene alcohols. The vapor mixture of water and oil is then cooled in a condenser. Due to their immiscibility with water, the terpene alcohols (as part of the essential oil) separate and can be collected.[24] This method is cost-effective but the high temperatures can degrade some heat-sensitive compounds.[24]

-

-

Solvent Extraction : This method is suitable for less volatile or heat-sensitive terpene alcohols.[23][25]

-

Protocol : The plant material is macerated and soaked in a suitable organic solvent (e.g., hexane, ethanol, ethyl acetate).[25][26] The choice of solvent is crucial; nonpolar solvents like hexane extract nonpolar terpenes, while more polar solvents like ethanol can extract a broader range of compounds.[23] After a set extraction period, the solvent is filtered and evaporated under reduced pressure to yield a concentrated extract containing the terpene alcohols.

-

GC-MS is the most common and powerful technique for separating, identifying, and quantifying individual terpene alcohols in a complex mixture like an essential oil.[27][28]

-

Objective : To separate and identify volatile and semi-volatile terpene alcohols in an extract.

-

Methodology :

-

Sample Preparation : The crude extract is diluted in a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.[28] An internal standard (e.g., n-tridecane) is often added for accurate quantification.[28]

-

Injection : A small volume (typically 1 µL) of the prepared sample is injected into the GC inlet, which is heated (e.g., 250°C) to rapidly vaporize the sample.[29] For highly volatile terpenes, headspace sampling (HS-GC-MS) may be used, where the vapor above the sample is injected, minimizing contamination from non-volatile matrix components.[30]

-

Separation (Gas Chromatography) : The vaporized analytes are carried by an inert gas (e.g., helium) through a long, thin capillary column. The column's inner surface is coated with a stationary phase. Separation occurs based on the compounds' boiling points and affinities for the stationary phase. A temperature program (e.g., starting at 60°C and ramping up to 280°C) is used to elute compounds in order of increasing boiling point.[29]

-

Detection and Identification (Mass Spectrometry) : As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact), causing them to fragment into characteristic patterns. The mass spectrometer separates these fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound.[30]

-

Data Analysis : The identity of each terpene alcohol is confirmed by comparing its retention time and mass spectrum to those of known reference standards or spectral libraries (e.g., NIST, Wiley). Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards.[31]

-

Caption: General experimental workflow for terpene alcohol analysis.

Conclusion

Terpene alcohols are a structurally diverse and functionally significant class of compounds with wide-ranging applications in the pharmaceutical, cosmetic, and food industries. Their unique physical and chemical properties, driven by the interplay between the terpene backbone and the hydroxyl functional group, are central to their biological activity and commercial value. A thorough understanding of these properties, supported by robust analytical methodologies like GC-MS, is essential for their effective exploitation in scientific research and drug development.

References

- 1. Total Synthesis of Terpenes and Their Biological Significance: A Critical Review [mdpi.com]

- 2. Terpene Alcohol → Term [lifestyle.sustainability-directory.com]

- 3. Terpene Functional Groups: The Chemistry Behind Their Properties - Gold Coast Terpenes [goldcoastterpenes.com]

- 4. Terpene - Wikipedia [en.wikipedia.org]

- 5. iosrjournals.org [iosrjournals.org]

- 6. 11 Factors That Affect Terpene Boiling Points and Temperatures [goldcoastterpenes.com]

- 7. chembk.com [chembk.com]

- 8. Menthol - Wikipedia [en.wikipedia.org]

- 9. Terpene alcohol | Chemical Product Catalog - Chemsrc [chemsrc.com]

- 10. Terpene Boiling Points | Medical Terpenes [medicalterpenes.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optical rotation - Wikipedia [en.wikipedia.org]

- 15. 11. Measurement of terpene alcohols and their stereoisomers in beer and the applications for improving beer hop aroma [asbcnet.org]

- 16. alevelchemistry.co.uk [alevelchemistry.co.uk]

- 17. crab.rutgers.edu [crab.rutgers.edu]

- 18. britannica.com [britannica.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. csueastbay.edu [csueastbay.edu]

- 21. Biosynthesis of Edible Terpenoids: Hosts and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 22. chem.uzh.ch [chem.uzh.ch]

- 23. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rootsciences.com [rootsciences.com]

- 25. iipseries.org [iipseries.org]

- 26. EP3445838B1 - Isolation of plant extracts - Google Patents [patents.google.com]

- 27. agilent.com [agilent.com]

- 28. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. azolifesciences.com [azolifesciences.com]

- 31. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Olfactory Properties of (R)- and (S)-Lavandulol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the distinct olfactory properties of the enantiomers of lavandulol, (R)-lavandulol and (S)-lavandulol. It delves into their unique odor characteristics, the analytical methods for their evaluation, and the underlying physiological mechanisms of their perception. This document is intended to serve as a valuable resource for researchers and professionals in the fields of fragrance chemistry, sensory science, and pharmacology, offering detailed experimental protocols and a summary of key quantitative and qualitative data.

Introduction

Lavandulol is a monoterpene alcohol that is a constituent of lavender oil and other essential oils.[1] It exists as two enantiomers, (R)-lavandulol and (S)-lavandulol, which possess markedly different olfactory properties. This stereochemical specificity in odor perception is a well-documented phenomenon that underscores the chiral nature of olfactory receptors and their interactions with odorant molecules. Understanding these differences is crucial for the development of novel fragrances and for research into the mechanisms of olfaction.

Olfactory Profile of Lavandulol Enantiomers

The two enantiomers of lavandulol exhibit distinct and well-characterized odor profiles. The naturally occurring (R)-enantiomer is responsible for the characteristic scent associated with lavandulol, while the (S)-enantiomer is significantly less potent.

(R)-Lavandulol is described as having a "weak floral, herbal odor with a slightly lemon-like, fresh citrus fruity nuance".[2] This pleasant and complex aroma makes it a valuable component in the fragrance industry.

(S)-Lavandulol , in stark contrast, is characterized by a "very weak odor".[2] This significant difference in perceived intensity highlights the high degree of stereoselectivity of the human olfactory system.

Quantitative Olfactory Data

While descriptive accounts of the olfactory properties of lavandulol enantiomers are well-established, specific quantitative data, particularly regarding their odor detection thresholds, are not extensively reported in publicly available literature. The odor detection threshold is the lowest concentration of a substance in the air that can be detected by a certain percentage of the population (typically 50%). The significant difference in the qualitative descriptions—"weak floral, herbal..." for (R) versus "very weak" for (S)—strongly suggests a substantial difference in their odor thresholds, with the threshold for (S)-lavandulol being considerably higher than that of (R)-lavandulol.

Table 1: Summary of Olfactory Properties of (R)- and (S)-Lavandulol

| Enantiomer | Odor Description | Odor Intensity | Odor Detection Threshold |

| (R)-Lavandulol | Weak floral, herbal, with a slightly lemon-like, fresh citrus fruity nuance[2] | Moderate | Not specified in literature |

| (S)-Lavandulol | Very weak odor[2] | Very Low | Not specified in literature |

Experimental Protocols

The characterization of the olfactory properties of chiral compounds such as (R)- and (S)-lavandulol relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to separate volatile compounds and assess their individual odors. An effluent splitter directs the separated compounds to both a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port, where a trained sensory panelist can evaluate the odor of each eluting compound.

Detailed Protocol for GC-O Analysis of Chiral Monoterpene Alcohols:

-

Sample Preparation: Prepare a solution of the lavandulol enantiomers (or an essential oil containing them) in a suitable solvent (e.g., ethanol or dichloromethane) at a concentration appropriate for GC analysis.

-

Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC system or equivalent.

-

Column: A chiral capillary column, such as a Rt-βDEXsm (30 m x 0.32 mm ID, 0.25 µm film thickness), is suitable for separating terpene enantiomers.[3]

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1.2 mL/min).

-